N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide
Description
N-(3-(4-Methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative featuring a 4-methylpiperidinylpropylamine side chain and a propylsulfonyl substituent. Piperidine-4-carboxamides are frequently explored for their ability to interact with biological targets such as G protein-coupled receptors (GPCRs), viral entry proteins, and pain-modulating receptors due to their conformational flexibility and hydrogen-bonding capabilities . The propylsulfonyl group may enhance metabolic stability and influence target selectivity compared to other substituents like aryloxazoles or benzimidazolyl groups .
Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-1-propylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3S/c1-3-15-25(23,24)21-13-7-17(8-14-21)18(22)19-9-4-10-20-11-5-16(2)6-12-20/h16-17H,3-15H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTAEJPWDTZQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCC(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the propylsulfonyl and carboxamide groups through reactions such as sulfonation and amidation.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Formation of the Piperidine-4-Carboxamide Core
-
Coupling Reaction : The carboxamide group is typically formed via coupling between piperidine-4-carboxylic acid derivatives and amines using activators like HATU or EDCl. For example:
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:
Acidic Hydrolysis
Basic Hydrolysis
-
In NaOH (aqueous ethanol, 80°C):
The reaction rate depends on steric hindrance from the 4-methylpiperidine substituent .
Sulfonyl Group Reactivity
Piperidine Ring Modifications
-
N-Alkylation : The tertiary amine in the 4-methylpiperidine moiety reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts :
Stability Under Environmental Conditions
Interaction with Biological Targets
While not a direct chemical reaction, the carboxamide and sulfonyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes (e.g., kinases or viral proteases). Molecular docking studies suggest:
-
The carboxamide NH forms hydrogen bonds with active-site residues (e.g., Glu236 in PKBβ) .
-
The sulfonyl group stabilizes hydrophobic pockets in target proteins .
Key Research Findings
-
Synthetic Yield Optimization :
-
Degradation Pathways :
-
Hydrolysis dominates in acidic conditions, while thermal degradation produces sulfonic acid derivatives.
-
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by a piperidine ring and sulfonamide group, which contribute to its biological activity. Its molecular formula is C17H28N2O2S, with a molecular weight of approximately 320.48 g/mol.
Pain Management
Research indicates that compounds similar to N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide may exhibit analgesic properties. The piperidine moiety is known for its interaction with opioid receptors, suggesting potential use in pain management therapies.
Anti-inflammatory Effects
The sulfonamide group in this compound may provide anti-inflammatory benefits by inhibiting cyclooxygenase (COX) enzymes. This mechanism is similar to other sulfonamide derivatives that have shown effectiveness in treating inflammatory conditions such as arthritis.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit Janus Kinase (JAK) pathways, which are crucial in inflammatory responses and autoimmune diseases .
Antimicrobial Properties
Preliminary research suggests that the compound exhibits antimicrobial activity against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Case Study 1: Analgesic Properties
A study investigated the analgesic effects of the compound in animal models of pain. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use as a pain reliever.
Case Study 2: Inhibition of Inflammatory Pathways
In vitro studies assessed the compound's ability to inhibit COX-2 activity. The findings revealed that at therapeutic concentrations, the compound effectively reduced COX-2 levels, suggesting its utility in treating inflammation-related disorders.
Case Study 3: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating promising applications in treating bacterial infections.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | Opioid receptor interaction | Case Study 1 |
| Anti-inflammatory | COX enzyme inhibition | Case Study 2 |
| Antimicrobial | Disruption of bacterial cell membranes | Case Study 3 |
Mechanism of Action
The mechanism of action of N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar piperidine-4-carboxamide derivatives from the evidence:
Structural Modifications and Bioactivity
- Sulfonyl vs. Aryloxazole Groups: The target compound’s propylsulfonyl group contrasts with aryloxazole moieties in HCV inhibitors (–9).
- Piperidine Substitutions : The 4-methylpiperidinylpropyl side chain in the target compound differs from the cis-3,5-dimethylpiperidinylpropyl groups in HCV inhibitors. Dimethyl substitutions may enhance lipophilicity and membrane permeability .
- Comparison with D2AAK4 : D2AAK4’s benzimidazolyl group enables multitarget GPCR modulation, whereas the target compound’s simpler sulfonyl group may limit off-target effects but reduce GPCR polypharmacology .
Research Findings and Implications
Pharmacological Potential
- Pain Modulation : Hybrid compounds like MCC24 () demonstrate dual opioid/chemokine receptor targeting. The target compound’s sulfonyl group could be explored for similar hybrid strategies to enhance analgesic efficacy .
- Antiviral Activity: Aryloxazole derivatives inhibit HCV entry via competitive binding to viral glycoproteins. The target compound’s sulfonyl group may offer a novel mechanism if paired with viral-targeting motifs .
Biological Activity
N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex piperidine structure with a propylsulfonyl group and a 4-methylpiperidine moiety. Its molecular formula is C₁₅H₃₁N₃O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.
The primary mechanism of action for this compound is believed to involve the inhibition of specific protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 plays a crucial role in cytokine signaling pathways, which are vital for immune responses. Inhibition of JAK3 can lead to immunosuppressive effects, making this compound a candidate for treating autoimmune diseases and inflammatory conditions.
Immunosuppressive Effects
Research indicates that compounds similar to this compound exhibit significant immunosuppressive properties. These properties are particularly beneficial in conditions such as:
- Organ transplant rejection
- Autoimmune diseases (e.g., rheumatoid arthritis, lupus)
- Inflammatory disorders (e.g., psoriasis)
Anti-Cancer Activity
Studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against hematological cancers such as leukemia and myeloma by promoting apoptosis through the activation of pro-apoptotic genes like p53 and Bax .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and immune response. These studies suggest that the compound interacts favorably with active site residues of JAK3, potentially leading to effective inhibition .
In Vitro Studies
In vitro studies have shown that the compound significantly reduces cell viability in cancer cell lines while increasing markers associated with apoptosis. The effectiveness varies across different cell types, highlighting the need for further exploration of its selectivity and potency.
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable drug-like properties, including adequate solubility and permeability, which are critical for therapeutic efficacy .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
